N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide, also known as JNJ-47965567, is a novel compound that has gained interest in the scientific community due to its potential use in the treatment of various diseases.
Mechanism Of Action
The exact mechanism of action of N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is not fully understood. However, studies have shown that it acts as a selective antagonist of the serotonin 5-HT6 receptor, which is involved in the modulation of neurotransmitter release, synaptic plasticity, and cognitive function.
Biochemical And Physiological Effects
Studies have shown that N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide has several biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and cognitive function. It has also been shown to improve memory and learning in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide in lab experiments is its high affinity for the serotonin 5-HT6 receptor, which allows for the selective modulation of this receptor. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine and glutamate systems. Additionally, studies could focus on optimizing the synthesis method and developing more selective and potent compounds.
Synthesis Methods
The synthesis of N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide involves several steps. The first step is the synthesis of 1-hydroxycyclopentylmethylamine, which is then reacted with 4-fluorobenzyl chloride to obtain N-(4-fluorobenzyl)-N-(1-hydroxycyclopentyl)methylamine. This intermediate is then reacted with oxalyl chloride to obtain N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, schizophrenia, and depression. Studies have shown that N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide has a high affinity for the serotonin 5-HT6 receptor, which is involved in the regulation of cognitive processes and mood.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(1-hydroxycyclopentyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-12-5-3-11(4-6-12)9-17-13(19)14(20)18-10-15(21)7-1-2-8-15/h3-6,21H,1-2,7-10H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMCOSSPPTXODH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide |
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